(R)-2-Hydroxybutyl tosylate
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Overview
Description
“®-2-Hydroxybutyl tosylate” is a chemical compound that involves the tosylate group. Tosylate is a good leaving group, which is often used in substitution and elimination reactions . It is derived from the conversion of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) .
Synthesis Analysis
The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Chemical Reactions Analysis
Tosylates, including “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . They are often used in substitution and elimination reactions .Scientific Research Applications
Enzyme-mediated Enantioselective Hydrolysis : Matsumoto et al. (2018) demonstrated the enzymatic hydrolysis of 1,2-diol monotosylate derivatives, including those similar to (R)-2-Hydroxybutyl tosylate, to produce optically active compounds. This method was applied in synthesizing enantiomerically pure (R)-massoialactone, a natural coconut flavor, from racemic derivatives (Matsumoto et al., 2018).
Asymmetric Tosylation : Onomura et al. (2007) explored the kinetic resolution of 2-hydroxyalkanamides by tosylation using a chiral copper catalyst. This method achieved high enantioselectivity, transforming the tosylated product into optically active α-amino acid derivatives (Onomura et al., 2007).
Synthesis of CNS Drugs : Caro et al. (2003) reported on the preparation of (R)-(−)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, which are key intermediates in synthesizing new central nervous system (CNS) drugs (Caro et al., 2003).
Production of (R)-2-Hydroxybutyric Acid : Gao et al. (2012) investigated the use of Gluconobacter oxydans for the production of (R)-2-Hydroxybutyric acid, a significant building block for antitumor antibiotics and biodegradable poly(2-hydroxybutyric acid), from 1,2-butanediol (Gao et al., 2012).
Polyester Copolymers Synthesis : Impallomeni et al. (2002) synthesized copolymers of (R)-3-hydroxybutyric acid and epsilon-caprolactone by transesterification, using homopolymers in the presence of 4-toluenesulfonic acid. These copolymers have applications in biodegradable materials (Impallomeni et al., 2002).
Optical Separation of 3-Hydroxy-4-(tosyloxy)butanenitrile : Kamal et al. (2007) discussed the lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, both of which have pharmaceutical significance (Kamal et al., 2007).
Safety And Hazards
properties
IUPAC Name |
[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxybutyl tosylate |
Citations
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